

The Discovery and Synthesis of Sotorasib: A Technical Overview

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Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS protein with a specific mutation, G12C.[1][2] For decades, KRAS was considered an "undruggable" target in oncology, making the development of Sotorasib a landmark achievement in precision medicine.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical data of Sotorasib.

Discovery and Development

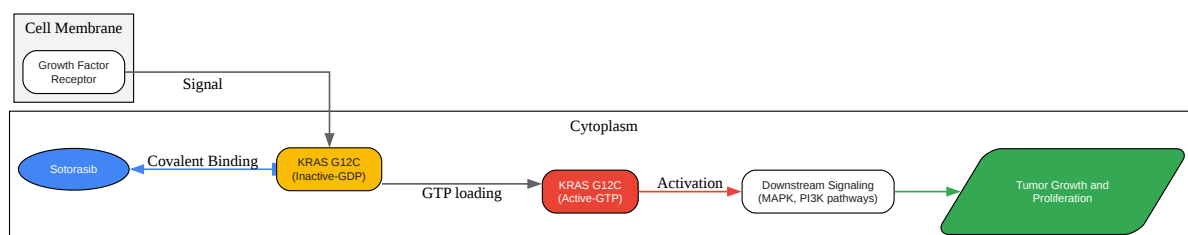
Developed by Amgen, Sotorasib is the culmination of extensive research aimed at targeting a specific vulnerability in the KRAS G12C mutant protein.[1] The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[3] This mutation leads to the KRAS protein being locked in an active, GTP-bound state, driving uncontrolled cell proliferation and tumor growth.[2]

Sotorasib was designed to covalently bind to the unique cysteine residue of the G12C mutant, a feature absent in the wild-type protein.[2] This high selectivity minimizes off-target effects, contributing to a more favorable safety profile.[2] The Food and Drug Administration (FDA) granted accelerated approval to Sotorasib in May 2021 for the treatment of adult patients with

KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[4]

Mechanism of Action

Sotorasib functions by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent bond formation occurs within the switch-II pocket of the protein, trapping it in its inactive, GDP-bound state.[1] By locking KRAS G12C in this inactive conformation, Sotorasib prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through critical pathways such as the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways.[2] This disruption of oncogenic signaling leads to the suppression of tumor cell growth and proliferation.[2]



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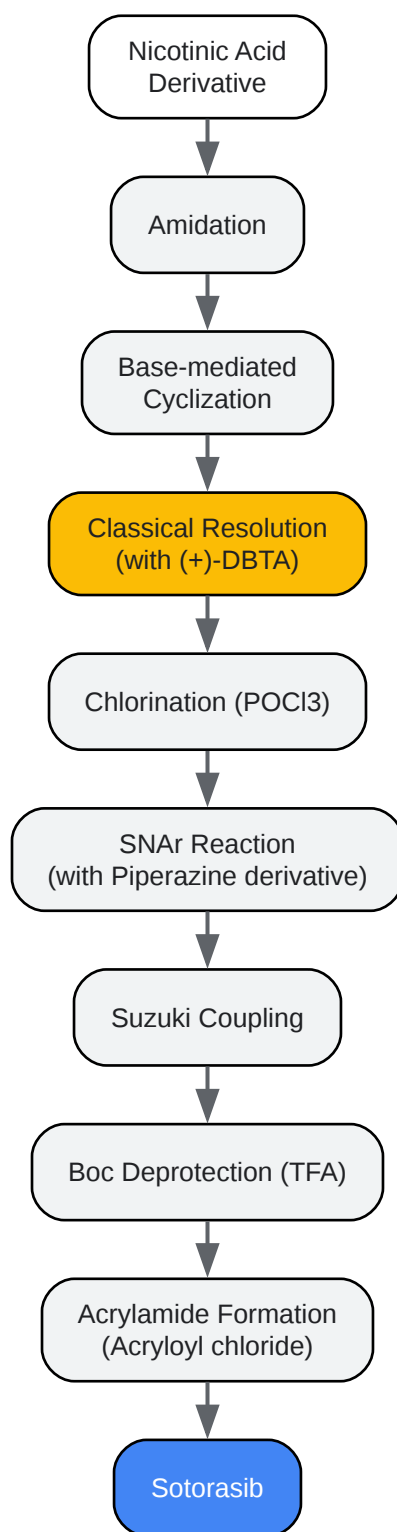
Figure 1: Sotorasib's mechanism of action on the KRAS G12C signaling pathway.

Synthesis of Sotorasib

The synthesis of Sotorasib is a multi-step process that involves the construction of its complex heterocyclic core and the introduction of the reactive acrylamide group. A key challenge in the synthesis is controlling the atropisomerism, as Sotorasib possesses a stable atropisomer due

to restricted bond rotation. The desired, more active atropisomer is isolated through classical resolution.

A generalized synthetic workflow is outlined below:



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Figure 2: Generalized workflow for the synthesis of Sotorasib.

Experimental Protocols

While specific, proprietary process details are not fully public, the key transformations have been described in the literature.^{[5][6][7]}

Step 1: Formation of the Pyrimidine Dione Core The synthesis begins with the amidation of a nicotinic acid derivative to form a nicotinamide. This intermediate is then reacted with oxalyl chloride and an aminopyridine to generate a urea, which undergoes a base-mediated cyclization to form the pyrimidine dione core.^{[5][6]}

Step 2: Atropisomeric Resolution The resulting racemic pyrimidine dione is subjected to classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA). This allows for the selective crystallization and isolation of the desired atropisomer.^[5]

Step 3: Functionalization of the Core The resolved dione is treated with phosphorus oxychloride (POCl₃) to yield a chloride intermediate. This is followed by a nucleophilic aromatic substitution (S_NAr) reaction with a Boc-protected piperazine derivative.^{[5][6]}

Step 4: Suzuki Coupling and Final Steps A Suzuki coupling reaction is then performed to introduce the 2-fluoro-6-hydroxyphenyl group.^[6] Subsequently, the Boc protecting group is removed using trifluoroacetic acid (TFA). The final step is the amidation of the resulting amine with acryloyl chloride to form the acrylamide moiety of Sotorasib.^{[5][6]} The final product is then purified by recrystallization.^[5]

Quantitative Data

The clinical efficacy of Sotorasib has been primarily evaluated in the CodeBreak 100 trial, a multi-cohort study in patients with KRAS G12C-mutated solid tumors.^[8]

Clinical Efficacy in NSCLC (CodeBreak 100)

Parameter	Value	Confidence Interval (95%)
Objective Response Rate (ORR)	37.1%	28% - 45%
Disease Control Rate (DCR)	80.6%	-
Median Duration of Response (DOR)	10.0 months	6.9 - Not Estimable
Median Progression-Free Survival (PFS)	6.8 months	-
Median Time to Objective Response	1.4 months	-

Data from patients with KRAS G12C-mutated NSCLC treated with 960 mg daily.[8][9]

Pharmacokinetic Properties

Parameter	Value (at 960 mg once daily)
C _{max} (Maximum Concentration)	7.50 µg/mL
T _{max} (Time to Maximum Concentration)	2.0 hours (median)
AUC _{0-24h} (Area Under the Curve)	65.3 h*µg/mL
Volume of Distribution	211 L
Protein Binding	89%
Terminal Elimination Half-Life	5.5 ± 1.8 hours

Data from DrugBank.[3]

Preclinical Data

Assay	Cell Line	IC ₅₀
Cell p-ERK (2h)	MIA PaCa-2	0.22 µM
Cell Viability (72h)	MIA PaCa-2	0.07 µM

MIA PaCa-2 is a human pancreatic tumor cell line with a homozygous KRAS G12C mutation.
[10]

Safety and Tolerability

Sotorasib is generally well-tolerated. The most common adverse reactions ($\geq 20\%$) reported in clinical trials include diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.
[8] Most treatment-related adverse events are mild to moderate (Grade 1 or 2).[9]

Conclusion

Sotorasib represents a significant advancement in the treatment of KRAS G12C-mutated cancers, offering a much-needed targeted therapy for a patient population with previously limited options. Its discovery and development underscore the power of structure-based drug design and the potential to drug previously intractable targets. The synthesis of Sotorasib, while complex, has been optimized for commercial-scale production. Ongoing research and clinical trials continue to explore the full potential of Sotorasib, both as a monotherapy and in combination with other agents, across various tumor types.

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